4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H12BrCl2F3N2OS and its molecular weight is 512.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Pyrazoline derivatives, which this compound is a part of, have been reported to exhibit a range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Result of Action
It’s known that similar compounds can affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain . This can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions can be influenced by the specific functional groups present in the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Biological Activity
The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this specific pyrazole derivative, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
- Chemical Formula : C15H13BrCl2F3N2S
- Molecular Weight : 432.63 g/mol
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
- Inhibition of COX-2 : The compound demonstrated potent COX-2 inhibitory activity with an IC50 value of approximately 0.02–0.04 µM, which is comparable to established anti-inflammatory drugs like celecoxib .
- Mechanism : The anti-inflammatory effect is attributed to the inhibition of prostaglandin synthesis, which plays a key role in inflammation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely studied. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies revealed that the compound exhibits significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria .
- Mechanism : The presence of the bromophenyl and dichlorophenoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
Pyrazole derivatives are also being explored for their anticancer potential:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50 values of 0.08 µM and 0.12 µM, respectively .
- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 1: Anti-inflammatory Effects
A study by Abdellatif et al. evaluated a series of pyrazole derivatives for their COX inhibitory activities. The compound exhibited superior selectivity towards COX-2 over COX-1, making it a candidate for further development as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition, indicating its potential as an effective antimicrobial agent .
Data Summary Table
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2F3N2OS/c1-26-17(27-15-7-4-11(20)8-14(15)21)13(16(25-26)18(22,23)24)9-28-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNMXWFMFYSYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CSC2=CC=C(C=C2)Br)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.